N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Description
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (synonym: BAY-707) is a heterocyclic compound with the empirical formula C₁₅H₂₀N₄O₂ and a molecular weight of 288.34 g/mol . It is synthesized via microwave-assisted coupling of 4-chloro-N-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide with (3S)-3-methylmorpholine in the presence of triethylamine and N-methyl-2-pyrrolidone, followed by purification steps . The compound features a pyrrolo[2,3-b]pyridine core substituted with a morpholine ring and an ethyl carboxamide group.
BAY-707 is identified as a potent MutT Homologue 1 (MTH1) inhibitor, a target implicated in cancer therapy due to its role in preventing oxidative DNA damage .
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
RPMGXDCRCWWCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 129012086 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Core Pyrrolo[2,3-b]Pyridine Formation
The pyrrolo[2,3-b]pyridine scaffold is synthesized via cyclization reactions. A common method involves condensation of substituted pyridines with propargyl amines or ketones under acidic or basic conditions. For example:
| Reactants | Conditions | Catalyst/Solvent | Yield |
|---|---|---|---|
| 3-Aminopyridine derivative | Reflux, 12–24 hrs | Acetic acid, 110°C | 65–75% |
This step forms the bicyclic structure critical for subsequent functionalization.
Example Reaction Pathway:
| Step | Reagents/Conditions | Catalyst | Yield |
|---|---|---|---|
| 4-Chloro-pyrrolopyridine intermediate | 3-Methylmorpholine, DMF, 80°C, 8 hrs | Pd(OAc)₂, Xantphos | 60–70% |
The reaction leverages palladium catalysis to facilitate C–N bond formation, optimizing steric and electronic compatibility.
Carboxamide Functionalization
The ethyl carboxamide group at position 2 is introduced through a two-step process:
Ester Hydrolysis (Saponification)
| Reactants | Conditions | Reagents | Yield |
|---|---|---|---|
| Methyl ester precursor | NaOH (2M), MeOH/H₂O (3:1), 50°C, 4 hrs | – | >90% |
Amide Coupling
The resulting carboxylic acid is coupled with ethylamine using T3P® (propylphosphonic anhydride):
| Reactants | Conditions | Reagents | Yield |
|---|---|---|---|
| Carboxylic acid derivative | DCM, RT, 12 hrs | T3P, DIPEA, ethylamine | 80–85% |
T3P enhances coupling efficiency while minimizing racemization .
Functional Group Modifications
The compound undergoes targeted reactions to optimize pharmacological properties:
N-Alkylation
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Alkylation at pyrrole nitrogen | K₂CO₃, DMF, 60°C, 6 hrs | Alkyl halide (e.g., CH₃I) | Enhanced metabolic stability |
Hydrogenation
Selective reduction of unsaturated bonds:
| Substrate | Conditions | Catalyst | Yield |
|---|---|---|---|
| Alkyne intermediate | H₂ (1 atm), EtOAc, RT, 3 hrs | Pd/C (10 wt%) | 95% |
Stability and Reactivity Under Physiological Conditions
Scientific Research Applications
CID 129012086 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 129012086 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyrrolo[2,3-b]pyridine Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Structure : BAY-707 shares the pyrrolo[2,3-b]pyridine scaffold with PDE4B2 inhibitors (e.g., MEDI 152 derivatives) and AuroraA-targeting compounds. However, substituent variations dictate target specificity .
- Morpholine Derivatives : The 3-methylmorpholine group in BAY-707 is also observed in the ATR inhibitor intermediate (Ceralasertib), suggesting its role in enhancing solubility or binding affinity .
- Carboxamide Functionality : The ethyl carboxamide group in BAY-707 is structurally analogous to PDE4B2 inhibitors but differs in positioning and substitution patterns .
Functional and Pharmacological Comparisons
Selectivity Profiles
Substituent Impact on Activity
- Morpholine vs.
- Carboxamide Position : PDE4B2 inhibitors position the carboxamide at the 2-position of the pyrrolo[2,3-b]pyridine core, similar to BAY-707, but incorporate bulkier substituents (e.g., trifluoromethyl groups) for enhanced potency .
Biological Activity
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, also known as a pyrrolo[2,3-b]pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting various pathways implicated in cancer and other diseases. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 288.34 g/mol
- Synonyms : CHEMBL4552345
The compound's mechanism primarily involves the inhibition of specific kinases that are crucial in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) pathway, which is significant in cancer biology due to its role in cell growth and proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
In Vitro Studies
In vitro studies have shown that this compound has significant cytotoxic effects on T-lymphoblastic cell lines. The compound exhibited low nanomolar IC50 values:
- CCRF-CEM : IC50 = 0.021 µM
- MOLT-4 : IC50 = 0.022 µM
- Jurkat : IC50 = 0.025 µM
These results indicate a high level of potency against these cell lines compared to non-cancerous cells, suggesting a favorable therapeutic index for further development.
Case Studies
-
Case Study on T-cell Acute Lymphoblastic Leukemia (T-ALL) :
- A study evaluated the compound's effects on T-ALL cell lines and reported significant apoptosis induction at concentrations as low as 10 µM.
- Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
-
Study on Selectivity Against Normal Cells :
- Comparative studies with primary peripheral blood mononuclear cells (PBMCs) showed no cytotoxicity up to 10 µM.
- This selectivity underscores the potential for reduced side effects in clinical applications.
Q & A
What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Basic Research Focus
Synthesis optimization requires a systematic approach:
- Stepwise Functionalization : Start with core pyrrolo[2,3-b]pyridine scaffolds, followed by sequential substitutions (e.g., ethylation at the N-position, morpholinyl group incorporation). Reaction intermediates should be purified via column chromatography to minimize impurities .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for morpholine coupling due to their ability to stabilize transition states. Palladium-based catalysts may enhance cross-coupling efficiency .
- Temperature Control : Maintain temperatures between 60–80°C for amide bond formation to avoid side reactions like hydrolysis .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Morpholinyl Coupling | DMF, 70°C, 12h | 65–78 | |
| Ethylation | NaH, EtI, THF, RT | 82 |
Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Basic Research Focus
Characterization requires multi-modal validation:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, morpholinyl protons typically appear as multiplet signals at δ 2.5–3.5 ppm, while pyrrolo[2,3-b]pyridine protons resonate as singlets near δ 7.0–8.5 ppm .
- LCMS/HPLC : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]). Discrepancies in mass-to-charge ratios may indicate incomplete functionalization .
- X-ray Crystallography : Resolve stereochemical ambiguities in morpholinyl or ethyl groups using single-crystal diffraction (e.g., C–C bond lengths ~1.54 Å) .
Table 2 : Representative NMR Data for Related Compounds
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine C-H | 7.82 | Singlet | |
| Morpholinyl CH | 2.23–3.85 | Multiplet |
How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Advanced Research Focus
Address discrepancies using iterative computational-experimental workflows:
- Reaction Path Analysis : Employ density functional theory (DFT) to map potential energy surfaces for key steps (e.g., amidation, cyclization). Compare activation energies with experimental yields .
- Parameter Refinement : Adjust computational models using experimental data (e.g., solvent effects, steric hindrance from the 3-methylmorpholinyl group). Tools like Gaussian or ORCA are recommended .
- Validation via Isotopic Labeling : Trace reaction pathways using -labeled intermediates to verify predicted mechanisms .
What strategies are recommended for optimizing reaction yields during scale-up?
Advanced Research Focus
Scale-up challenges require robust design of experiments (DoE):
- Factorial Screening : Test variables (e.g., catalyst loading, stoichiometry) in a 2 factorial design to identify critical parameters. For example, increasing catalyst concentration from 5% to 10% may improve yields by 15–20% .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. reaction time) to locate optima .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor real-time conversion rates .
Table 3 : DoE Framework for Reaction Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–100°C | 75°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Reaction Time | 6–24h | 12h |
How can researchers design experiments to investigate the compound’s interactions with biological targets?
Advanced Research Focus
Target engagement studies require interdisciplinary approaches:
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses with kinases or GPCRs. Pay attention to hydrogen bonds between the carboxamide group and active-site residues .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) for lead optimization. For example, morpholinyl groups may enhance solubility but reduce affinity due to steric effects .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., PDB ID: 0XZ) to validate docking predictions and guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
